molecular formula C23H18ClN3O5S B12042367 ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-47-3

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12042367
CAS No.: 300377-47-3
M. Wt: 483.9 g/mol
InChI Key: AZFWKBYJKONFBB-LDADJPATSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core with a thiazole ring condensed to a pyrimidine moiety. Its structure includes:

  • 4-Nitrobenzylidene substituent at position 2, introducing strong electron-withdrawing effects and planar geometry, which may enhance π-π stacking in crystalline states .
  • Ethyl ester at position 6, influencing solubility and metabolic stability.

Synthesis: The compound is synthesized via a multi-component reaction involving a Biginelli-like condensation of ethyl acetoacetate, 4-chlorobenzaldehyde, thiourea, and 4-nitrobenzaldehyde, followed by cyclization with chloroacetic acid under acidic conditions . Crystallographic studies confirm the (2E)-configuration of the benzylidene group, critical for molecular packing .

Properties

CAS No.

300377-47-3

Molecular Formula

C23H18ClN3O5S

Molecular Weight

483.9 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)15-6-8-16(24)9-7-15)21(28)18(33-23)12-14-4-10-17(11-5-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+

InChI Key

AZFWKBYJKONFBB-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a thiazole precursor with a pyrimidine derivative. The specific synthetic route may vary, but it typically includes condensation, cyclization, and functional group modifications.

Reaction Conditions::

    Condensation: The initial step involves condensing appropriate starting materials.

    Cyclization: Cyclization of the intermediate forms the fused thiazolopyrimidine ring system.

    Functionalization: Subsequent reactions introduce the chlorophenyl, nitrobenzylidene, and ester moieties.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for scalability, efficiency, and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

Major Products:: The compound’s major products include the reduced form (amino derivative) and various substituted derivatives.

Scientific Research Applications

Chemistry:: Biology and Medicine::

    Antimicrobial Activity: Investigated for its efficacy against Mycobacterium tuberculosis.

    Drug Development: May inspire novel drug candidates.

Industry::

    Pharmaceuticals: Potential use in tuberculosis therapy.

    Agrochemicals: May find applications in crop protection.

Mechanism of Action

The compound likely interacts with specific molecular targets involved in bacterial growth inhibition. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents at positions 2, 5, and 5. These variations significantly impact physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Findings References
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Methoxyphenyl) - Enhanced solubility due to electron-donating methoxy group.
- Lower melting point (213–215°C) compared to chloro analog.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Bromophenyl), no benzylidene - Bromine increases molecular weight and halogen bonding potential.
- Exhibits π-halogen interactions in crystal packing.
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2-Acetoxybenzylidene), 5-phenyl - Acetoxy group facilitates hydrogen bonding (C–H···O).
- Dihedral angle of 89.86° between thiazolopyrimidine core and phenyl ring.
Ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(3-Phenylallylidene), 5-(4-methylphenyl) - Extended conjugation from allylidene group increases UV absorption.
- Moderate antifungal activity (MIC 25 µg/mL against C. albicans).

Key Trends:

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhance electrophilicity and π-stacking in crystals .
  • Electron-donating groups (e.g., methoxy) improve solubility but reduce thermal stability .

Biological Activity: Chloro and nitro substituents correlate with antifungal potency. For example, derivatives with 4-chlorophenyl show MIC values of 12.5–25 µg/mL against Aspergillus niger . Allylidene or cyanobenzylidene groups at position 2 improve membrane permeability due to extended conjugation .

Crystallographic Behavior :

  • Nitrobenzylidene derivatives exhibit planar molecular conformations, favoring dense crystal packing via π-π interactions .
  • Halogenated analogs (e.g., bromophenyl) form supramolecular architectures through C–X···π (X = Br, Cl) contacts .

Research Findings and Implications

  • Synthetic Efficiency: Yields for thiazolo[3,2-a]pyrimidines range from 57–68%, with higher yields observed for nitro-substituted aldehydes due to their reactivity in Knoevenagel condensations .
  • Spectroscopic Signatures :
    • IR spectra show characteristic C=O stretches at 1650–1750 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .
    • ¹H NMR signals for benzylidene protons appear as singlets at δ 7.9–8.1 ppm .
  • Therapeutic Potential: Derivatives with 4-nitrobenzylidene and 4-chlorophenyl groups are prioritized for antimicrobial drug development due to their balanced lipophilicity and bioactivity .

Biological Activity

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in various biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine family, characterized by a thiazole ring fused to a pyrimidine structure. The molecular formula is C28H22ClN3O6SC_{28}H_{22}ClN_{3}O_{6}S, with a molecular weight of 564.0 g/mol. Its IUPAC name reflects its complex structure:

  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes and receptors involved in critical signaling pathways. For instance:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases and proteases, which are crucial in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolopyrimidines exhibit antibacterial and antifungal properties, although the specific activity of this compound needs further investigation.

Antimicrobial Properties

A study highlighted the antimicrobial potential of thiazole derivatives, noting that compounds with similar structures often exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • Antibacterial Activity : Compounds similar to ethyl (2E)-5-(4-chlorophenyl)-7-methyl have shown minimum inhibitory concentrations (MIC) ranging from 100–400 μg/mL against various bacterial strains.
CompoundTarget OrganismMIC (μg/mL)
1bE. faecalis100
1cS. pneumoniae50

Anticancer Activity

Recent advances in thiazolidinone derivatives have demonstrated significant anticancer properties. The presence of specific functional groups in the thiazolopyrimidine structure may enhance its efficacy against cancer cells.

  • In vitro Studies : Compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell growth.
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups (e.g., nitro groups) has been correlated with increased potency against certain cancer types.

Case Studies

  • Study on Thiazole Derivatives : A comprehensive analysis showed that thiazole derivatives could inhibit bacterial growth effectively compared to standard antibiotics like chloramphenicol and ketoconazole .
    • Results : Some derivatives displayed MIC values significantly lower than those of reference drugs.
  • Research on Anticancer Properties : Thiazolidinone derivatives were reported to inhibit cancer cell proliferation effectively in several studies, suggesting a promising avenue for drug development .

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